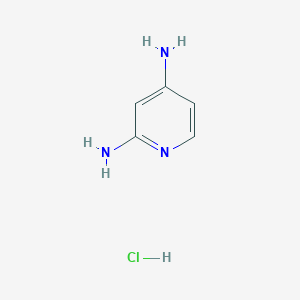

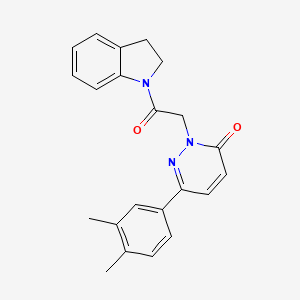

![molecular formula C7H3FLiN3O2 B2602228 Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2361636-19-1](/img/structure/B2602228.png)

Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound with the Inchi Code 1S/C8H4F3N3O2.Li . It is a lithium salt .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code 1S/C8H4F3N3O2.Li . The molecular weight is 187.06 .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 187.06 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Deprotonative Metalation

Deprotonative Metalation in Triazolopyridines

Ghenia Bentabed-Ababsa et al. (2009) explored the regioselective metalation of [1,2,3]triazolo[1,5-a]pyridine derivatives using lithium arylmagnesates and lithium arylcadmates. This study demonstrates the potential for creating complex structures through metalation, which could have implications for developing new materials or chemical processes (Bentabed-Ababsa et al., 2009).

Triazolopyridines Metalation and Electrophilic Reactions

Gurnos Jones and D. Sliskovic (1982) investigated the lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine to produce various derivatives. Their findings are essential for understanding how triazolopyridines can be chemically manipulated, which has implications for synthesizing new compounds in pharmaceutical and material sciences (Jones & Sliskovic, 1982).

Chemical Synthesis and Applications

Synthesis of Triazolopyridine Ester Derivatives

Elliot J. Latham and S. Stanforth (1995) explored the synthesis of 1,2,3‐triazolo[1,5‐a]pyridine ester derivatives through lithiation. Their work contributes to the field of synthetic chemistry, particularly in the creation of specialized esters which could have various applications (Latham & Stanforth, 1995).

Fluoroionophore for Selective Sensing

D. Maity and T. Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl fluoroionophore for selectively sensing Al(3+). This study is significant in analytical chemistry, particularly in developing sensitive detection methods for specific ions (Maity & Govindaraju, 2010).

Lithium Phenolates in Solvents

- Aggregation of Lithium Phenolates: L. M. Jackman and Bradley D. Smith (1988) studied the structures and aggregation behaviors of lithium phenolates in various solvents. This research is pivotal in understanding solvation dynamics and molecular interactions in non-polar environments, which has implications in material science and solvent chemistry (Jackman & Smith, 1988).

Safety And Hazards

Propiedades

IUPAC Name |

lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVYIGJOVQJZHX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FLiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

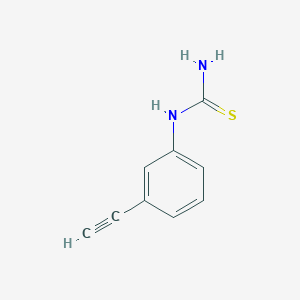

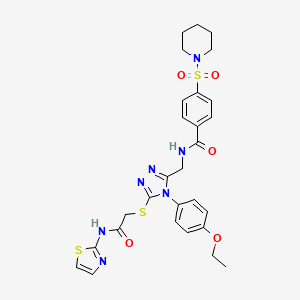

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2602151.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)

![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)

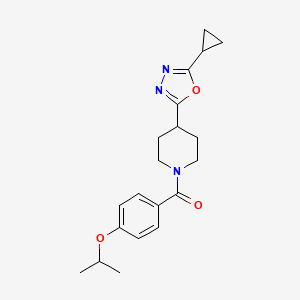

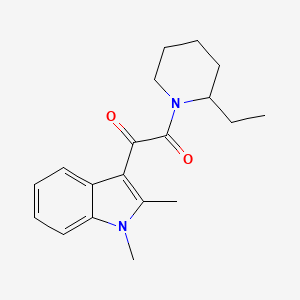

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)

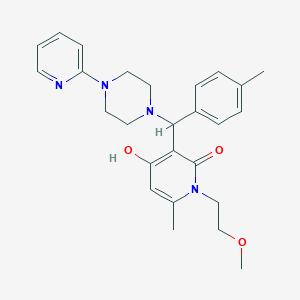

![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)

![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2602165.png)